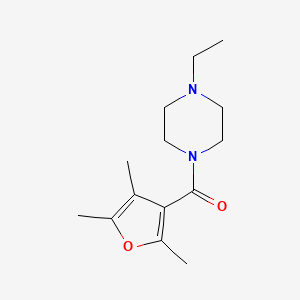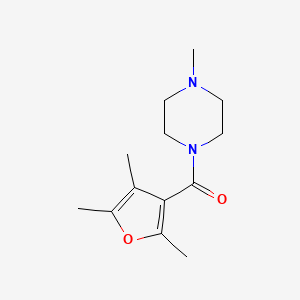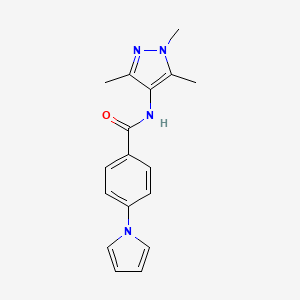
N-cyclopropyl-4-(3-methoxyphenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-4-(3-methoxyphenyl)piperazine-1-carboxamide, also known as CPP-115, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA, a neurotransmitter that plays a critical role in regulating brain activity. Inhibition of GABA aminotransferase by CPP-115 leads to an increase in GABA levels, which can have a variety of effects on the brain and body.
Mecanismo De Acción
As mentioned earlier, N-cyclopropyl-4-(3-methoxyphenyl)piperazine-1-carboxamide works by inhibiting GABA aminotransferase, which leads to an increase in GABA levels. GABA is an inhibitory neurotransmitter that helps to regulate brain activity by reducing the firing of neurons. By increasing GABA levels, this compound can have a variety of effects on the brain, including reducing seizure activity and promoting relaxation.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. For example, this compound has been shown to increase GABA levels in the brain, reduce seizure activity, and promote relaxation. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, and has been studied as a potential treatment for cocaine addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopropyl-4-(3-methoxyphenyl)piperazine-1-carboxamide in lab experiments is that it is a potent and selective inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in various physiological and pathological processes. However, one limitation of using this compound is that it can have off-target effects on other enzymes and neurotransmitter systems, which can complicate interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on N-cyclopropyl-4-(3-methoxyphenyl)piperazine-1-carboxamide. For example, further studies could be done to investigate the potential therapeutic applications of this compound in humans, including its use as a treatment for epilepsy, anxiety, depression, and addiction. Additionally, studies could be done to investigate the long-term effects of this compound on brain function and behavior, as well as its potential interactions with other drugs and medications. Finally, further studies could be done to investigate the mechanisms underlying the effects of this compound on the brain and body, which could provide insights into the role of GABA in normal and pathological processes.
Métodos De Síntesis
N-cyclopropyl-4-(3-methoxyphenyl)piperazine-1-carboxamide can be synthesized using a variety of methods, including the reaction of 3-methoxybenzylamine with cyclopropylcarbonyl chloride, followed by reaction with piperazine-1-carboxylic acid. Other methods involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
N-cyclopropyl-4-(3-methoxyphenyl)piperazine-1-carboxamide has been studied extensively in animal models and has shown promise as a potential treatment for a variety of neurological and psychiatric disorders. For example, this compound has been shown to reduce seizures in animal models of epilepsy, and has also been shown to have anxiolytic and antidepressant effects. Additionally, this compound has been studied as a potential treatment for cocaine addiction, as it has been shown to reduce cocaine-seeking behavior in animal models.
Propiedades
IUPAC Name |
N-cyclopropyl-4-(3-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-20-14-4-2-3-13(11-14)17-7-9-18(10-8-17)15(19)16-12-5-6-12/h2-4,11-12H,5-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVXOZHABSUMBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Methyl-3-morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-[(4-ethoxybenzoyl)amino]acetate](/img/structure/B7504022.png)

![1-[(5-Chlorothiophen-2-yl)methyl]-3-propan-2-ylimidazolidine-2,4,5-trione](/img/structure/B7504030.png)

![N-[3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7504041.png)



![N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B7504071.png)
![(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl 2-(1H-indol-3-yl)acetate](/img/structure/B7504074.png)


![[2-[(1,1-Dioxothiolan-3-yl)-methylamino]-2-oxoethyl] 2-ethoxybenzoate](/img/structure/B7504089.png)
